Ortho-Fluorine Substitution Imparts a Unique 5-HT1A/5-HT1B Selective Binding Profile Relative to Other Phenylpiperazines
1-(2-Fluorophenyl)piperazine demonstrates a distinct binding selectivity profile characterized by sub-100 nM affinity for 5-HT1A (Ki = 43 nM) and 5-HT1B (Ki = 29 nM) serotonin receptors, while exhibiting negligible binding to dopamine D2 (Ki > 1000 nM) and 5-HT2 (Ki > 1000 nM) receptors [1]. In contrast, the para-fluoro isomer (1-(4-fluorophenyl)piperazine) displays a higher affinity for 5-HT1 subclasses relative to 5-HT2, but with a different relative potency and a distinct metabolite profile [2]. The ortho-methoxy analog (1-(2-methoxyphenyl)piperazine) binds 5-HT1 receptors with a Ki of 35 nM, comparable to the ortho-fluoro compound, yet its physicochemical properties and downstream pharmacological implications differ [3].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT1A: 43 nM; 5-HT1B: 29 nM; D2: >1000 nM; 5-HT2: >1000 nM |
| Comparator Or Baseline | 1-(4-Fluorophenyl)piperazine: 5-HT1 subclass affinity higher than 5-HT2, exact Ki varies by assay; 1-(2-Methoxyphenyl)piperazine: 5-HT1 Ki = 35 nM |
| Quantified Difference | Ortho-F exhibits ~10-fold lower affinity for D2 and 5-HT2 vs. 5-HT1 receptors; selectivity pattern differs from para-F isomer |
| Conditions | Radioligand displacement assays in rat brain tissue; [3H]5-HT for 5-HT1, [3H]ketanserin for 5-HT2, [3H]spiperone for D2 |
Why This Matters
The pronounced selectivity for 5-HT1A/1B over D2 and 5-HT2 minimizes confounding dopaminergic and broader serotonergic effects, making this compound a more precise tool for dissecting 5-HT1-mediated pathways in neurological research.
- [1] BindingDB. BDBM50017457 (1-(2-Fluoro-phenyl)-piperazine). BindingDB database. View Source
- [2] Scherman, D., Hamon, M., Gozlan, H., Henry, J.-P., Lesage, A., Masson, M., & Rumigny, J. F. (1988). Molecular pharmacology of niaprazine. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 12(6), 989-1001. View Source
- [3] Fuller, R. W., Snoddy, H. D., & Molloy, B. B. (1975). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of Medicinal Chemistry, 18(8), 814-818. View Source
